Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate
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Description
This compound is a complex organic molecule that contains several functional groups, including a cyano group, a furan ring, a dihydropyridine ring, a phenylcarbamoyl group, and a sulfanyl group attached to an acetate .
Synthesis Analysis
While specific synthesis methods for this compound are not available, each of the functional groups present in the molecule are well-known in organic chemistry and have established synthetic routes. For instance, ethyl cyanoacetate, a component of the compound, can be prepared using Kolbe nitrile synthesis, Fischer esterification, or reaction of sodium cyanoacetate with ethyl bromide . Furan rings can be synthesized through various methods such as Paal-Knorr Furan Synthesis .
Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo various chemical reactions. For instance, the cyano group in ethyl cyanoacetate can participate in condensation reactions like the Knoevenagel condensation or the Michael addition . The furan ring can undergo reactions typical of aromatic systems .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of new pyrazole, pyrrole, and furan derivatives through reactions involving compounds with structural similarities to the target chemical. These synthetic pathways often involve interactions with ω-bromoacetophenone, leading to the formation of complex heterocycles with potential applications in drug discovery and materials science (Abdelrazek, 1990).
Pharmaceutical Applications
A detailed synthesis process outlines the creation of compounds with pharmaceutical relevance, such as the synthesis of 4-phenyl-2-butanone, a precursor in medicinal chemistry for anti-inflammatory and analgesic agents (Zhang, 2005). This indicates the broader utility of the compound's chemical framework in developing therapeutic agents.
Advanced Materials and Chemical Synthesis
The compound's derivatives have been utilized in the fabrication of novel S-substituted sulfanylpyridines and related heterocycles, showcasing the versatility of the core structure in synthesizing materials with potential electronic, optical, or catalytic properties (Al-Taifi et al., 2020).
Crystallographic and Structural Analysis
Crystal structure analyses of similar sulfanyl-substituted compounds provide insights into their molecular configurations, which are crucial for designing materials with specific physical properties. These studies are fundamental in materials science for understanding how molecular arrangements affect material characteristics (Choi et al., 2008).
Organic Synthesis Methodologies
The research also delves into the efficient synthesis of highly substituted furan, thiophene, pyrrole, and 2-aminothiazole derivatives, demonstrating the compound's role in facilitating diverse organic synthesis strategies. These methodologies are pivotal in the discovery and development of novel organic compounds with varied applications (Metwally, 2007).
Properties
IUPAC Name |
ethyl 2-[[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-3-28-18(26)13-30-22-16(12-23)20(17-10-7-11-29-17)19(14(2)24-22)21(27)25-15-8-5-4-6-9-15/h4-11,20,24H,3,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGXPMNWWLXJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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